molecular formula C9H13IN2O2 B1387188 ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS No. 1158314-64-7

ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No. B1387188
M. Wt: 308.12 g/mol
InChI Key: SDHANGDZDQYQTG-UHFFFAOYSA-N
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Description

Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, also known as 4-Iodo-3,5-dimethylpyrazole (IDMP), is a synthetic compound with a wide range of applications in the scientific field. It is a versatile compound used in a variety of research applications, including in the synthesis of pharmaceuticals, biochemicals, and other chemicals. IDMP is a pyrazole-based compound with an ethyl acetate moiety. It has a molecular weight of 290.29 g/mol and a melting point of 166-168°C.

Scientific Research Applications

IDMP has a variety of applications in the scientific field. It is used in the synthesis of pharmaceuticals, biochemicals, and other chemicals. It is also used in the synthesis of polymers and in the modification of proteins. In addition, IDMP has been used in the synthesis of a variety of heterocyclic compounds, such as pyrazoles, oxazoles, thiazoles, and imidazoles.

Mechanism Of Action

The mechanism of action of IDMP is not fully understood. However, it is believed that the pyrazole moiety of the compound binds to a variety of substrates, such as enzymes, proteins, and other molecules. This binding is believed to cause a conformational change in the substrate, which can lead to a variety of effects, such as inhibition of enzyme activity or modulation of protein function.

Biochemical And Physiological Effects

The biochemical and physiological effects of IDMP are not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and phospholipase A2 (PLA2). In addition, IDMP has been shown to modulate the activity of several proteins, including β-catenin and NF-κB.

Advantages And Limitations For Lab Experiments

IDMP has several advantages for use in laboratory experiments. It is a stable compound with a high melting point, making it suitable for use in a variety of experiments. In addition, IDMP has a wide range of applications in the synthesis of pharmaceuticals, biochemicals, and other chemicals. However, IDMP also has some limitations. For example, it is not water-soluble, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research involving IDMP. For example, further research could be conducted to investigate the mechanism of action of IDMP and to determine its effects on other proteins and enzymes. In addition, further research could be conducted to explore the potential applications of IDMP in the synthesis of polymers and other materials. Finally, further research could be conducted to investigate the potential toxicity of IDMP and its effects on mammalian cells.

properties

IUPAC Name

ethyl 2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHANGDZDQYQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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